molecular formula C18H17F2N3O2 B2476878 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034513-53-4

2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2476878
CAS No.: 2034513-53-4
M. Wt: 345.35
InChI Key: IOTMFHWKJIRHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound designed for research applications. It features a benzamide core linked to a substituted pyrazole ring via an ethyl chain, creating a multifunctional structure of significant interest in medicinal chemistry and drug discovery. The compound's core structure, the pyrazole moiety, is widely recognized as a privileged scaffold in pharmacology . Pyrazole derivatives are present in a diverse range of therapeutic agents and are extensively studied for their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The specific substitution pattern on the pyrazole ring, including the furan-2-yl group, can be tailored to modulate the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets. Similarly, the 2,6-difluorobenzamide component is a common pharmacophore that can influence binding affinity and selectivity towards enzymes and receptors. This molecular architecture suggests potential as a key intermediate or lead compound for developing novel inhibitors or probes. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers are responsible for ensuring all safe laboratory handling practices are followed.

Properties

IUPAC Name

2,6-difluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-11-16(15-7-4-10-25-15)12(2)23(22-11)9-8-21-18(24)17-13(19)5-3-6-14(17)20/h3-7,10H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMFHWKJIRHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(C=CC=C2F)F)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H17F2N3O3. Its structure includes a benzamide core substituted with a difluorophenyl group and a furan-containing pyrazole derivative. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-inflammatory and anticancer effects. Below are detailed findings from various studies:

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. These compounds have shown promising results in inhibiting the proliferation of cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-715.0Induction of apoptosis
Compound BHeLa10.5Inhibition of cell cycle
Compound CA54912.0Modulation of signaling pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%. In vitro studies suggest that these compounds may induce apoptosis and inhibit cell cycle progression through various pathways, including the modulation of cancer-related signaling pathways.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro.

Study Model Result
Study on cytokine releaseHuman macrophagesDecreased IL-6 and TNF-alpha levels
In vivo model with carrageenanRat paw edema modelSignificant reduction in edema

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

A recent study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related pyrazole derivatives. Among these derivatives, one compound exhibited significant activity against Mycobacterium tuberculosis with an IC50 value comparable to first-line TB drugs . This highlights the potential for further development in infectious disease applications.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary docking studies suggest that it interacts with specific protein targets involved in cancer progression and inflammation. These interactions may include:

  • Inhibition of Kinases : Targeting kinases involved in cell signaling pathways.
  • Modulation of Apoptotic Pathways : Enhancing apoptotic signals in cancer cells.
  • Cytokine Modulation : Reducing pro-inflammatory cytokines.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and calculated molecular properties of the target compound with structurally related molecules from literature:

Compound Name Pyrazole Substituent Linkage Type Molecular Weight (g/mol) Key Functional Groups Potential Reactivity/Bioactivity
2,6-Difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide 4-(Furan-2-yl) Ethylbenzamide 365.36 Furan, Pyrazole, Difluorobenzamide Enhanced π-π interactions; moderate solubility
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone 4-Bromo Methanone 299.11 Bromo, Pyrazole, Difluorophenylketone Electrophilic reactivity (Br as leaving group)
N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide N/A Ethylbenzamide 449.40 Benzothiazole, Diethylamino Improved metabolic stability; kinase inhibition potential

Key Observations :

  • The ethylbenzamide linkage may enhance flexibility compared to rigid methanone derivatives .
  • Bromo-Substituted Analog : The bromine atom at the pyrazole 4-position increases molecular weight and offers a site for nucleophilic substitution, enabling further derivatization.
  • Benzothiazole Derivative : The benzothiazole core and diethylamino group enhance lipophilicity and metabolic stability, making it more suited for central nervous system targets.

Hypothetical Pharmacological Profiles

  • Target Compound : The furan and pyrazole moieties may synergize to inhibit enzymes like COX-2 or kinases (e.g., JAK3), though experimental validation is needed.
  • Bromo-Substituted Analog : The bromine atom could confer antibacterial activity via halogen bonding, as seen in quinolone antibiotics.
  • Benzothiazole Derivative : The benzothiazole scaffold is associated with anticancer activity (e.g., tubulin polymerization inhibition), suggesting a divergent therapeutic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.